6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate
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Overview
Description
6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with appropriate reagents under controlled conditions . Industrial production methods often employ deep eutectic solvents (DES) to enhance yield and simplify the work-up procedure .
Chemical Reactions Analysis
6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
6-Chloro-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
(6-chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl) acetate |
InChI |
InChI=1S/C9H8ClN3O2/c1-5-7(10)4-13-8(11-5)3-9(12-13)15-6(2)14/h3-4H,1-2H3 |
InChI Key |
NTXUYYHYNSRAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C=C1Cl)OC(=O)C |
Origin of Product |
United States |
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